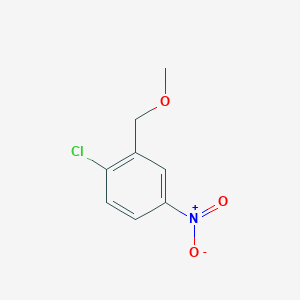

1-Chloro-2-(methoxymethyl)-4-nitrobenzene

Description

Contextualization within Substituted Nitroaromatic Chemistry

Substituted nitroaromatic compounds are a class of organic molecules that play a crucial role in the synthesis of a vast array of industrial and pharmaceutical products. researchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for dyes, agrochemicals, and pharmaceuticals. researchgate.netresearchgate.net Chloronitrobenzenes, in particular, are widely used as intermediates in these industries. researchgate.net For instance, they are foundational in the production of various colorants, fungicides, and analgesics. researchgate.net The synthesis of these compounds typically involves the nitration of a corresponding aromatic precursor. researchgate.net

Significance as a Key Synthetic Intermediate in Organic Synthesis

The primary significance of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene in academic and industrial research lies in its role as a key intermediate in multi-step synthetic pathways. A notable example is its use in the synthesis of 2-methoxymethyl-1,4-benzenediamine. plantarchives.org

In this synthetic route, this compound undergoes a nucleophilic aromatic substitution reaction. The chlorine atom, activated by the electron-withdrawing nitro group on the benzene (B151609) ring, is displaced by an amine, such as benzylamine (B48309). This step yields 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. Subsequently, this intermediate is subjected to hydrogenation, a reaction that reduces the nitro group to an amino group and cleaves the benzyl (B1604629) group, ultimately forming 2-methoxymethyl-1,4-benzenediamine. plantarchives.org This diamine is a valuable building block for more complex molecules.

Overview of Current Research Landscape and Gaps

The current research landscape for substituted nitroaromatics is vibrant, with ongoing studies into novel synthetic methods, catalytic reduction processes, and applications in materials science and medicinal chemistry. However, dedicated research focusing specifically on this compound appears to be limited. Much of the available information is found within patents detailing its use in specific synthetic sequences, rather than in academic papers exploring its fundamental reactivity or novel applications.

This indicates a significant gap in the scientific literature. There is a lack of comprehensive studies on the reaction kinetics, mechanistic details of its various transformations, and the exploration of its potential in synthesizing other classes of compounds beyond the well-documented diamine. Further research could uncover new synthetic routes utilizing this intermediate, potentially leading to the development of novel pharmaceuticals, dyes, or agrochemicals. The exploration of its reactivity with a wider range of nucleophiles and under various catalytic conditions could be a fruitful area for future academic investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(methoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKPXXXKCFXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 2 Methoxymethyl 4 Nitrobenzene

De Novo Synthesis Pathways

De novo synthesis routes focus on building the 1-chloro-2-(methoxymethyl)-4-nitrobenzene scaffold by introducing the substituent groups in a controlled sequence onto a benzene (B151609) ring or a simple derivative.

Strategies Involving Directed Aromatic Substitution

One strategic approach to the synthesis of this compound involves a sequence of electrophilic aromatic substitution reactions where the regiochemical outcome is controlled by the directing effects of the substituents. A plausible, though not widely documented, pathway would commence with the preparation of 1-chloro-2-(methoxymethyl)benzene, followed by its selective nitration.

The directing effects of substituents on an aromatic ring are paramount in these strategies. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing.

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OCH₃ (ether) | Activating | ortho, para |

| -CH₂OCH₃ (methoxymethyl) | Activating | ortho, para |

| -Cl (chloro) | Deactivating | ortho, para |

| -NO₂ (nitro) | Deactivating | meta |

In a precursor such as 1-chloro-2-(methoxymethyl)benzene, both the chloro and methoxymethyl groups are ortho, para-directing. However, the ether-like methoxymethyl group is an activating group, while the chloro group is deactivating. The activating group's influence typically dominates, thus directing the incoming electrophile primarily to the positions ortho and para to the methoxymethyl group.

Introduction of the Methoxymethyl Moiety via Nucleophilic Displacement from Precursors

A highly effective method for forming substituted aromatic ethers involves nucleophilic aromatic substitution (SNAr). This pathway is particularly efficient when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group.

A key precursor for this strategy is 1,2-dichloro-4-nitrobenzene. In this molecule, the chlorine atom at the C-1 position is para to the strongly deactivating nitro group, while the chlorine at the C-2 position is meta. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed during the nucleophilic attack, particularly when the attack occurs at the ortho or para positions. Consequently, the chlorine at C-1 is significantly more activated towards nucleophilic displacement than the chlorine at C-2.

The reaction with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) leads to the selective displacement of the C-1 chlorine, yielding this compound. The greater stability of the intermediate formed from attack at the C-1 position is the driving force for this high regioselectivity.

| Precursor | Nucleophile | Product | Key Feature |

| 1,2-Dichloro-4-nitrobenzene | Sodium Methoxide | This compound | Selective displacement of the chlorine para to the nitro group. echemi.comstackexchange.com |

| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | 1-Methoxy-2,4-dinitrobenzene | Demonstrates high activation by two nitro groups. brainly.com |

Nitration Protocols in Precursor Functionalization

This approach involves the synthesis of a precursor molecule containing the chloro and methoxymethyl groups, followed by the introduction of the nitro group at the desired position via electrophilic aromatic nitration. The precursor for this route is 1-chloro-2-(methoxymethyl)benzene.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration is dictated by the existing substituents. As previously noted, the methoxymethyl group is activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The activating methoxymethyl group exerts the dominant directing effect. The position para to the methoxymethyl group (C-4) is the most sterically accessible and electronically favorable position for electrophilic attack. Therefore, the nitration of 1-chloro-2-(methoxymethyl)benzene is expected to yield this compound as the major product.

Functional Group Interconversion and Transformations

These synthetic routes start with a pre-formed, substituted nitrobenzene (B124822) ring and modify the existing functional groups to arrive at the target compound.

Conversion from Halomethyl Analogs (e.g., Bromomethyl)

A robust and industrially relevant pathway involves the conversion of a halomethyl group at the C-2 position. This method typically begins with 1-chloro-2-methyl-4-nitrobenzene (also known as 2-chloro-5-nitrotoluene). mdpi.comresearchgate.netdoaj.org

The synthesis proceeds in two key steps:

Side-Chain Halogenation: The methyl group of 1-chloro-2-methyl-4-nitrobenzene is converted into a halomethyl group (e.g., bromomethyl or chloromethyl). This is typically achieved through a free-radical halogenation reaction. For bromination, N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN is commonly used. This reaction selectively halogenates the benzylic position.

Williamson Ether Synthesis: The resulting 1-chloro-2-(bromomethyl)-4-nitrobenzene is then treated with sodium methoxide. The methoxide ion acts as a nucleophile, displacing the bromide ion in a classic Sₙ2 reaction to form the desired methoxymethyl ether. This method is highly efficient for converting primary alkyl halides to ethers.

| Starting Material | Reagents | Intermediate | Reagents for Step 2 | Final Product |

| 1-Chloro-2-methyl-4-nitrobenzene | 1. N-Bromosuccinimide (NBS) 2. Radical Initiator (e.g., AIBN) | 1-Chloro-2-(bromomethyl)-4-nitrobenzene | Sodium Methoxide (NaOCH₃) | This compound |

Selective Derivatization of Related Nitrobenzene Compounds

This strategy leverages the differential reactivity of functional groups on various nitrobenzene derivatives to achieve the target structure. A prime example of this approach is the selective nucleophilic substitution on polysubstituted nitroaromatics.

For instance, the reaction of 5-nitro-2,4-dichlorotoluene with sodium methoxide illustrates this principle effectively. In this substrate, the two chlorine atoms are in different electronic environments. The chlorine at C-4 is para to the methyl group and ortho to the nitro group, while the chlorine at C-2 is ortho to the methyl group and meta to the nitro group. The nitro group strongly activates the chlorine at the C-4 position for nucleophilic aromatic substitution. Consequently, treatment with one equivalent of sodium methoxide results in the selective displacement of the C-4 chlorine to yield 2-chloro-4-methoxy-5-nitrotoluene. This demonstrates how a specific isomer can be generated by exploiting the electronic effects of the substituents on the ring.

Another example of derivatization starts further back in the synthetic chain, with the synthesis of the precursor 1-chloro-2-methyl-4-nitrobenzene from 4-chloroaniline. mdpi.com This process involves the oxidation of the amino group to a nitro group, followed by a Friedel-Crafts alkylation to introduce the methyl group. mdpi.com This multi-step conversion of a readily available benzene derivative into a key intermediate highlights a versatile approach to constructing the required nitrobenzene scaffold.

Catalytic Approaches in Synthesis

The formation of the methoxymethyl ether in this compound typically proceeds via a Williamson ether synthesis. In this reaction, an alkoxide reacts with a suitable alkylating agent. The catalytic approach focuses on facilitating this reaction, often in a heterogeneous system, to enhance reaction rates and product purity.

The synthesis can be envisioned starting from precursors such as 2-chloro-5-nitrobenzyl alcohol or 1-chloro-2-(chloromethyl)-4-nitrobenzene (B1362434). In the case of the alcohol, a base is required to form the alkoxide, which then reacts with a methylating agent. When starting with the chloromethyl derivative, it serves as the electrophile for the methoxide nucleophile.

Phase-transfer catalysis is a particularly effective technique for this transformation. It involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to transport a reactant from one phase (e.g., an aqueous phase containing the nucleophile) to another phase (e.g., an organic phase containing the substrate) where the reaction occurs. crdeepjournal.org This methodology is well-suited for reactions involving an inorganic nucleophile, like sodium methoxide, and an organic substrate.

Role of Specific Catalysts in Formation Reactions

The choice of catalyst is critical in the synthesis of this compound as it directly influences the reaction's efficiency and selectivity. Quaternary ammonium salts are widely employed as phase-transfer catalysts in Williamson ether syntheses due to their ability to form lipophilic ion pairs with anions, facilitating their transfer into the organic phase. crdeepjournal.org

Commonly used quaternary ammonium salts include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate, and various benzyltrialkylammonium chlorides. The structure of the catalyst, particularly the nature of the alkyl groups on the nitrogen atom, can impact its efficacy. The lipophilicity of the cation is a key factor in its ability to extract the anion from the aqueous or solid phase into the organic phase where the reaction with the organic substrate takes place.

For the synthesis of aryl methoxymethyl ethers, catalysts facilitate the reaction between an alcohol or a halide and a methoxide source. In the context of producing this compound from 1-chloro-2-(chloromethyl)-4-nitrobenzene, the phase-transfer catalyst would transport the methoxide ion (CH₃O⁻) to the organic phase to react with the benzylic chloride.

The general mechanism for a phase-transfer catalyzed etherification of a benzyl (B1604629) halide is as follows:

In the aqueous or solid phase, the methoxide salt is present.

The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion for the methoxide anion (CH₃O⁻) at the interface of the two phases, forming a Q⁺CH₃O⁻ ion pair.

This ion pair is soluble in the organic phase and diffuses into it.

In the organic phase, the "naked" and highly reactive methoxide anion attacks the benzylic carbon of 1-chloro-2-(chloromethyl)-4-nitrobenzene in an Sₙ2 reaction, displacing the chloride and forming the desired ether, this compound.

The quaternary ammonium cation then pairs with the displaced chloride anion (Cl⁻) and returns to the aqueous or solid phase, where it can exchange for another methoxide anion, thus continuing the catalytic cycle.

The effectiveness of different catalysts can be compared by their ability to promote the reaction under specific conditions, leading to higher yields and shorter reaction times.

Table 1: Comparison of Quaternary Ammonium Salts in Ether Synthesis

| Catalyst | Typical Substrate | Nucleophile | Solvent System | General Observations |

| Tetrabutylammonium Bromide (TBAB) | Benzyl Halides | Alkoxides | Dichloromethane/Water | Highly effective for a range of Sₙ2 reactions. |

| Benzyltriethylammonium Chloride (TEBAC) | Alkyl Halides | Phenoxides | Toluene/Aqueous NaOH | Robust catalyst, often used in industrial applications. |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Alkyl Halides | Various Nucleophiles | Organic/Aqueous | Good for a variety of PTC reactions, high thermal stability. |

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully optimized. These include the choice of solvent, temperature, concentration of reactants, and the amount of catalyst.

Solvent Selection: The organic solvent plays a crucial role in PTC reactions. It must be able to dissolve the organic substrate and be immiscible with the aqueous phase. Common solvents for Williamson ether synthesis under PTC conditions include toluene, dichloromethane, and chlorobenzene. The polarity of the solvent can influence the reaction rate.

Temperature: The reaction temperature affects the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the product or catalyst, thereby reducing the selectivity and yield. The optimal temperature is typically determined experimentally for each specific system.

Concentration of Reactants: The concentration of the reactants, including the base (if starting from an alcohol) and the alkylating agent, needs to be optimized. A sufficient excess of the nucleophile is often used to drive the reaction to completion.

Catalyst Loading: The amount of phase-transfer catalyst used is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate product purification. Typically, catalyst loading is in the range of 1-10 mol% relative to the substrate. The optimal loading provides the best balance between reaction rate and cost-effectiveness.

Stirring Speed: In a biphasic system, efficient stirring is essential to maximize the interfacial area between the aqueous and organic phases, which in turn increases the rate of transfer of the nucleophile by the catalyst.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these different parameters and their interactions to identify the optimal conditions for the synthesis.

Table 2: Illustrative Optimization of Reaction Conditions for a Generic PTC Etherification

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | TBAB | TEBAC | Aliquat 336 |

| Catalyst Loading | 5 mol% | 5 mol% | 5 mol% |

| Solvent | Toluene | Dichloromethane | Chlorobenzene |

| Temperature | 80 °C | 40 °C (reflux) | 100 °C |

| Base | 50% aq. NaOH | Solid K₂CO₃ | 50% aq. NaOH |

| Reaction Time | 6 hours | 8 hours | 5 hours |

| Yield | 85% | 78% | 92% |

| Selectivity | High | Moderate | High |

This table is for illustrative purposes and does not represent the specific synthesis of this compound.

Through careful selection of a suitable phase-transfer catalyst and meticulous optimization of reaction conditions, the synthesis of this compound can be achieved with high yield and selectivity, making it a viable and efficient process for industrial applications.

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Methoxymethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The SNAr mechanism is a significant reaction pathway for 1-chloro-2-(methoxymethyl)-4-nitrobenzene due to the activating effect of the nitro group. This process typically proceeds via an addition-elimination mechanism. youtube.com

Analysis of Chloro Substituent Displacement

In the context of SNAr reactions involving this compound, the chlorine atom serves as the leaving group. The reaction is initiated by the attack of a nucleophile on the carbon atom to which the chlorine is attached (the ipso-carbon). wikipedia.org This step is generally the rate-limiting step of the reaction. chemicalforums.com

Aryl halides are typically resistant to classic SN2 reactions due to the steric hindrance of the benzene (B151609) ring and the fact that the carbon-halogen bond lies in the plane of the ring, preventing the necessary backside attack. wikipedia.org Similarly, an SN1 mechanism is highly unfavorable because it would require the formation of a very unstable aryl cation. wikipedia.org The SNAr pathway, however, becomes viable when activating groups are present on the aromatic ring. wikipedia.org

Role of the Nitro Group in Aromatic Ring Activation for SNAr

The presence of the nitro (-NO2) group is crucial for the activation of the aromatic ring towards nucleophilic attack. askiitians.com As a powerful electron-withdrawing group, the nitro group significantly reduces the electron density of the benzene ring, making it more electrophilic and thus more susceptible to reaction with a nucleophile. youtube.comaskiitians.com

For the SNAr mechanism to be effective, the electron-withdrawing group must be located at a position ortho or para to the leaving group. youtube.comchemicalforums.com In this compound, the nitro group is in the para position relative to the chloro substituent. This specific positioning is key, as it allows the negative charge that develops in the intermediate to be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate. youtube.comaskiitians.com If the nitro group were in the meta position, it could not participate in this resonance stabilization, and the reaction would be significantly slower. chemicalforums.com

The stabilization effect can be visualized through resonance structures where the negative charge is shared by the oxygen atoms of the nitro group, making the formation of the intermediate more favorable. youtube.com

Meisenheimer Complex Formation and Stability in Reactions

The key intermediate formed during an SNAr reaction is known as a Meisenheimer complex. wikipedia.orgchemeurope.com This is a negatively charged, resonance-stabilized carbanion formed when the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. youtube.comlibretexts.org The carbon atom at the site of attack changes from sp2 to sp3 hybridization. libretexts.org

In the reaction of this compound, the nucleophile attacks the carbon atom bonded to the chlorine. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge across the aromatic system and, most importantly, onto the electron-withdrawing nitro group at the para-position. youtube.comaskiitians.com

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. libretexts.orgpressbooks.pub These substituents can be classified as either activating or deactivating and as ortho, para-directing or meta-directing.

Directing Effects of Chlorine, Methoxymethyl, and Nitro Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of its three substituents.

Chlorine (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. However, they are ortho, para-directors because their lone pair electrons can be donated via resonance to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the attack of the electrophile. pressbooks.pub

Methoxymethyl (-CH2OCH3): This group is generally considered an activating, ortho, para-director. It is similar to an alkyl group, which is weakly activating. The oxygen atom's lone pairs can also participate in resonance, further stabilizing the arenium ion when the electrophile adds to the ortho or para positions.

Nitro (-NO2): The nitro group is a powerful deactivating group due to its strong inductive and resonance electron-withdrawing effects. rsc.org It makes the ring significantly less reactive towards electrophiles and is a meta-director. libretexts.orgpressbooks.pub This is because electrophilic attack at the meta position keeps the positive charge of the arenium ion away from the positively charged nitrogen atom of the nitro group, which would be highly destabilizing. libretexts.org

| Substituent | Position on Ring | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -Cl (Chloro) | 1 | Deactivating | Ortho, Para |

| -CH2OCH3 (Methoxymethyl) | 2 | Activating | Ortho, Para |

| -NO2 (Nitro) | 4 | Strongly Deactivating | Meta |

Regioselectivity and Electronic Factors in EAS

When multiple substituents are present on a benzene ring, the position of the incoming electrophile is determined by a combination of their effects.

Hierarchy of Directing Groups: Activating groups generally have a more powerful directing effect than deactivating groups. In this molecule, the methoxymethyl group is the only activator and will be the primary director of substitution.

Reinforcement and Opposition: The directing effects can either reinforce or oppose each other. The methoxymethyl group at position 2 directs ortho (to positions 3 and 1, with 1 already substituted) and para (to position 5). The chlorine atom at position 1 directs ortho (to positions 2 and 6, with 2 already substituted) and para (to position 4, already substituted). The nitro group at position 4 directs meta (to positions 2 and 6, with 2 already substituted).

Steric Hindrance: Substitution at a position between two existing substituents is often sterically hindered.

Considering these factors, the most likely positions for electrophilic attack are positions 5 and 6.

Position 5: This position is para to the activating methoxymethyl group and meta to the deactivating chloro group.

Position 6: This position is ortho to the chloro group and meta to the nitro group.

The activating methoxymethyl group strongly favors substitution at position 5 (para). The deactivating nitro group also disfavors substitution ortho or para to itself, which further supports substitution away from positions 3 and 5. The combined electronic effects strongly suggest that electrophilic substitution will preferentially occur at position 5. Substitution at position 3, which is ortho to the methoxymethyl group, is sterically hindered by the adjacent chloro group at position 1. Therefore, the regioselectivity is primarily controlled by the activating methoxymethyl group, leading to substitution at the less sterically hindered para-position.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing moieties, most commonly the amino group. The presence of the chloro and methoxymethyl groups on the aromatic ring of this compound influences the reactivity and potential side reactions during this transformation.

Catalytic Hydrogenation Mechanisms and Stereochemistry

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The generally accepted mechanism for the catalytic hydrogenation of a nitro group on an aromatic ring proceeds through a series of intermediates.

The reaction is initiated by the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The nitro group is sequentially reduced, likely through nitroso and hydroxylamino intermediates, before the final amine product is formed.

Postulated Intermediates in the Catalytic Hydrogenation of this compound:

| Intermediate | Structure |

| 1-Chloro-2-(methoxymethyl)-4-nitrosobenzene | |

| N-(4-Chloro-3-(methoxymethyl)phenyl)hydroxylamine | |

| 4-Chloro-3-(methoxymethyl)aniline |

Note: The structures are illustrative representations.

Due to the planar nature of the aromatic ring and the achiral conditions of standard catalytic hydrogenation, the reduction of the nitro group in this compound is not expected to introduce any new stereocenters. Therefore, the stereochemistry of the reaction is generally not a consideration unless a chiral catalyst is employed for a specific synthetic purpose, for which there is no readily available research concerning this particular substrate.

Formation of Amino-substituted Derivatives and Intermediates

The primary product of the complete reduction of the nitro group in this compound is 4-Chloro-3-(methoxymethyl)aniline. The formation of this amino-substituted derivative opens up a wide array of subsequent chemical transformations, as the amino group is a key precursor in the synthesis of many other functional groups and heterocyclic systems.

During the reduction process, several intermediates are formed. The initial reduction product is the nitrosobenzene (B162901) derivative, which is rapidly converted to the corresponding hydroxylamine (B1172632). Under most reduction conditions, this hydroxylamine is unstable and is further reduced to the amine. However, under carefully controlled conditions, it is sometimes possible to isolate the hydroxylamine intermediate.

Potential Products from the Reduction of this compound:

| Product | Reducing Agent/Conditions |

| 4-Chloro-3-(methoxymethyl)aniline | H₂, Pd/C or PtO₂ |

| N-(4-Chloro-3-(methoxymethyl)phenyl)hydroxylamine | Controlled reduction (e.g., specific electrochemical conditions) |

Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is a type of benzyl (B1604629) ether. Its reactivity is centered around the ether linkage and the benzylic carbon.

Selective Cleavage and Functional Group Interconversions

The selective cleavage of the methoxymethyl ether to reveal the corresponding benzyl alcohol is a common transformation. This deprotection can be achieved under various conditions, typically involving acidic hydrolysis or treatment with certain Lewis acids. The choice of reagent is crucial to avoid unwanted side reactions, especially with the presence of the reducible nitro group and the chloro substituent.

For instance, treatment with a strong acid could potentially lead to cleavage of the ether. However, milder methods are often preferred. The use of reagents like trimethylsilyl (B98337) iodide (TMSI) or boron tribromide (BBr₃) are known to cleave methoxy (B1213986) groups on aromatic rings, though their selectivity in the presence of a methoxymethyl group would need to be considered.

Functional group interconversion of the resulting benzyl alcohol could then be performed. For example, it could be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, or converted to a benzylic halide.

Reactivity of the Ether Linkage

The ether linkage in the methoxymethyl group is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group or the benzylic carbon. The specific pathway would depend on the reaction conditions and the nucleophile present.

The presence of the electron-withdrawing nitro group on the aromatic ring would likely decrease the electron density on the benzylic carbon, potentially making it less susceptible to nucleophilic attack. Conversely, the chloro group, through its inductive effect, would also withdraw electron density. The interplay of these electronic effects would modulate the reactivity of the ether linkage.

Derivatization Chemistry and Transformative Applications of 1 Chloro 2 Methoxymethyl 4 Nitrobenzene

Synthesis of Advanced Organic Intermediates

The reactivity of the chloro and nitro groups in 1-chloro-2-(methoxymethyl)-4-nitrobenzene makes it an excellent precursor for the synthesis of a range of advanced organic intermediates. These intermediates are pivotal in the development of materials with specialized functions.

Formation of Substituted Aniline (B41778) Derivatives (e.g., 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene)

A key transformation of this compound is its conversion to substituted aniline derivatives through nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the chlorine atom for displacement by nucleophiles. A notable example is the synthesis of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

In a typical procedure, this compound is reacted with benzylamine (B48309). dyestuffintermediates.com This reaction is often facilitated by heating and may be carried out in the presence of a phase transfer catalyst, such as tetraethylammonium (B1195904) bromide, to enhance the reaction rate and yield. organic-chemistry.org The reaction mixture, initially a suspension, typically transforms into a solution as the reaction progresses. dyestuffintermediates.com Following the reaction, the product can be isolated and purified through a series of steps including extraction and crystallization. dyestuffintermediates.com

Below is a data table summarizing the synthesis of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Reaction Time | Product |

| This compound | Benzylamine | Tetraethylammonium bromide | ~125°C | 5 hours | 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene |

Precursors to Diamine and Other Polyfunctionalized Benzene (B151609) Compounds

The substituted aniline derivatives formed from this compound are themselves valuable intermediates for the synthesis of polyfunctionalized benzene compounds, particularly diamines. For instance, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene can be readily converted to 2-methoxymethyl-1,4-benzenediamine. dyestuffintermediates.com

This transformation is typically achieved through catalytic hydrogenation. dyestuffintermediates.comorganic-chemistry.org The nitro group of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is reduced to an amino group, and the benzyl (B1604629) group is cleaved from the other amino group. dyestuffintermediates.com Common catalysts for this reaction include palladium or platinum on a carbon support. dyestuffintermediates.comorganic-chemistry.org The hydrogenation is carried out under a hydrogen atmosphere and often requires heating. dyestuffintermediates.com The resulting 2-methoxymethyl-1,4-benzenediamine is a key precursor for various applications, including the synthesis of dyes and polymers.

Utility in Heterocyclic Compound Synthesis

The derivatives of this compound, particularly the diamine compounds, are instrumental in the synthesis of a wide array of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Building Block for Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocycles. mdpi.com The diamine derivative, 2-methoxymethyl-1,4-benzenediamine, obtained from this compound, can serve as a precursor to various nitrogen-containing heterocycles such as benzimidazoles. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov

Furthermore, with appropriate chemical modifications, derivatives of this compound can be envisioned as precursors to other heterocyclic systems. For instance, the synthesis of phenoxazines, which contain both nitrogen and oxygen in their heterocyclic core, often starts from o-aminophenols. nih.gov Similarly, benzothiazoles, sulfur-containing heterocycles, are frequently synthesized from o-aminothiophenols. organic-chemistry.org Through strategic synthetic routes, the functional groups on the benzene ring of this compound can be manipulated to generate these necessary precursors for a variety of heterocyclic structures.

Cyclization Reactions and Ring Closure Strategies

The synthesis of heterocyclic compounds from the derivatives of this compound relies on various cyclization and ring closure strategies. For the formation of benzimidazoles from the corresponding diamine precursor, the key step is the condensation with a one-carbon synthon, such as an aldehyde or formic acid, followed by cyclization and dehydration. organic-chemistry.org

Applications in Fine Chemical Synthesis

The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of a variety of fine chemicals. The ability to introduce multiple functionalities onto the benzene ring opens pathways to complex molecules with specific applications.

Compounds with similar structural motifs, such as chlorinated nitroaromatics, are widely used in the industrial production of azo and sulfur dyes, pharmaceuticals, and pesticides. mdpi.com For example, the diamine derivative, 2-methoxymethyl-1,4-benzenediamine, is a key component in certain hair dye formulations. The presence of the methoxymethyl group can influence the properties of the final dye molecule, such as its color, fastness, and binding characteristics.

In the pharmaceutical industry, the heterocyclic compounds derived from this precursor are of significant interest. Benzimidazoles, for instance, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov Phenoxazines are another class of heterocycles with applications in drug development, exhibiting activities such as antibacterial and antiviral effects. irjmets.com The ability to synthesize these complex heterocyclic systems from a readily available starting material like this compound highlights its importance in medicinal chemistry and drug discovery.

Role in the Preparation of Pharmaceutical Intermediates

A primary application of this compound is in the synthesis of key pharmaceutical intermediates. Its chemical structure is particularly amenable to nucleophilic aromatic substitution and reduction reactions, which are fundamental steps in the construction of active pharmaceutical ingredients (APIs).

One of the most well-documented uses of this compound is as a precursor for the synthesis of 2-methoxymethyl-1,4-benzenediamine. This diamine is a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process that leverages the reactivity of the chloro and nitro groups on the benzene ring.

The synthetic pathway typically begins with a nucleophilic aromatic substitution reaction. The chlorine atom on the benzene ring, activated by the electron-withdrawing nitro group, is displaced by an amine. For instance, benzylamine can be used to displace the chloro group, forming 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. This reaction is notable because, while aromatic fluoro atoms are more readily displaced, the specific substitution pattern in this compound provides sufficient reactivity for the chloro atom to be displaced.

Following the introduction of the amino group, the nitro group is reduced to a primary amine. This reduction is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium or platinum on a carbon support. The hydrogenation process effectively converts the 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene intermediate into 2-methoxymethyl-1,4-benzenediamine. In this step, the nitro group is reduced before the cleavage of the benzylamino group.

The resulting 2-methoxymethyl-1,4-benzenediamine is a valuable building block for the synthesis of a range of more complex molecules with potential therapeutic applications.

Table 1: Key Intermediates in the Synthesis of 2-methoxymethyl-1,4-benzenediamine

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting Material |

| 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | Intermediate |

Precursor in Agrochemical Synthesis

While substituted nitroaromatic compounds are broadly utilized as precursors in the agrochemical industry for the synthesis of pesticides, including herbicides, insecticides, and fungicides, the specific role of this compound in this sector is not well-documented in publicly available scientific literature and patents.

Compounds with similar structures, such as 1-chloro-4-nitrobenzene, are known intermediates in the production of various agrochemicals. The chemical handles provided by the chloro and nitro groups on the aromatic ring allow for derivatization to create molecules with desired pesticidal activities.

However, extensive searches of chemical databases and patent literature did not yield specific examples of agrochemicals that are synthesized directly from this compound. This suggests that while its structural motifs are relevant to agrochemical design, it may not be a common starting material in this industry, or its use is proprietary and not widely disclosed. Therefore, its primary documented transformative applications remain within the pharmaceutical intermediate synthesis sector.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methoxymethyl-1,4-benzenediamine |

| 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene |

| 1-Chloro-4-nitrobenzene |

| Benzylamine |

| Palladium |

Computational and Theoretical Studies on 1 Chloro 2 Methoxymethyl 4 Nitrobenzene

Electronic Structure and Reactivity Predictions

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific DFT studies on 1-Chloro-2-(methoxymethyl)-4-nitrobenzene were found in the public domain.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Detailed FMO analysis, including HOMO-LUMO energy gaps and orbital distributions for this compound, is not available in published research.

Reaction Pathway Modeling

Transition State Analysis for Key Transformation Mechanisms

No information on transition state analysis for reactions involving this compound could be located.

Energetics and Kinetics of Proposed Reaction Pathways

There is no available data on the computationally modeled energetics and kinetics of reaction pathways for this compound.

Spectroscopic Property Predictions

Computational predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound are not documented in the available literature.

Theoretical Calculations of NMR and IR Spectra

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as powerful tools for the structural elucidation of molecules. These calculations are typically performed using density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost.

For this compound, ¹H and ¹³C NMR chemical shifts would be calculated to predict the resonance of each unique nucleus. The process involves optimizing the molecular geometry and then employing a method like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

Similarly, theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities provide a predicted IR spectrum. These theoretical spectra can be instrumental in assigning the absorption bands observed in experimental IR spectroscopy to specific molecular vibrations, such as the stretching of the N-O bonds in the nitro group, C-Cl stretching, C-O-C ether linkages, and various aromatic C-H and C=C vibrations.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 120 - 150 |

| -CH₂- | ~4.6 | ~70 |

| -OCH₃ | ~3.4 | ~58 |

Note: This table is illustrative and represents typical chemical shift ranges for similar functional groups. Actual calculated values would require specific computational analysis.

Table 2: Hypothetical Calculated IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1360 - 1330 |

| C-O-C Ether Stretch | 1150 - 1085 |

| C-Cl Stretch | 800 - 600 |

Note: This table is illustrative and based on characteristic absorption regions for the functional groups present. Precise frequencies would be determined through quantum chemical calculations.

Prediction of UV-Vis Absorption Characteristics

The prediction of ultraviolet-visible (UV-Vis) absorption characteristics is accomplished through methods that calculate the electronic transition energies and oscillator strengths of a molecule. Time-dependent density functional theory (TD-DFT) is the most common and effective method for this purpose.

For this compound, TD-DFT calculations would be used to determine the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These calculations provide insight into the electronic transitions, typically π → π* and n → π* transitions, which are characteristic of aromatic nitro compounds. The results can help in understanding the electronic structure and the effect of the various substituents (chloro, methoxymethyl, and nitro groups) on the absorption properties of the benzene (B151609) ring.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 380 |

Note: This table provides a hypothetical range for the primary electronic transitions based on similar aromatic nitro compounds. Specific λmax values would be the output of TD-DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to identify the most stable three-dimensional arrangement of the atoms. The presence of the flexible methoxymethyl group introduces rotational freedom around the C-C and C-O single bonds. Computational methods can be used to explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis helps in identifying the global and local energy minima, which correspond to the most stable and other possible conformations of the molecule.

To date, specific studies on the conformational analysis and molecular dynamics of this compound have not been identified in the surveyed literature.

Crystallographic and Structural Characterization of 1 Chloro 2 Methoxymethyl 4 Nitrobenzene and Its Derivatives

X-ray Diffraction Studies of Crystalline Forms

The crystalline structure of 1-chloro-2-methyl-4-nitrobenzene has been elucidated through single-crystal X-ray diffraction, revealing key details about its solid-state architecture.

Unit Cell Parameters and Space Group Determination

The compound 1-chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic system, belonging to the space group P 21/n. researchgate.netmdpi.comdoaj.org The determination of the unit cell parameters provides the fundamental dimensions of the repeating unit in the crystal lattice. These parameters, measured at a temperature of 91(2) K, are detailed in the table below. researchgate.net

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.661 |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Detailed analysis of the molecular geometry of 1-chloro-2-methyl-4-nitrobenzene reveals that the bond lengths and angles are within the normal ranges for such organic compounds. mdpi.com The precise values for bond lengths and angles are consistent with those reported for structurally similar molecules, such as 2-chloro-3,5-dinitro-p-xylene, when accounting for differences in data collection temperatures. mdpi.com

Molecular Planarity and Conformational Preferences in the Solid State

The molecule of 1-chloro-2-methyl-4-nitrobenzene is nearly planar in its solid-state conformation. mdpi.comdoaj.org The chloro and methyl substituents are slightly displaced from the mean plane of the benzene (B151609) ring, by 0.022(4) Å and 0.067(4) Å respectively. The nitro group exhibits a slight twist, with a dihedral angle of 6.2(3)° relative to the plane of the phenyl ring. researchgate.netmdpi.comdoaj.org This minor deviation from complete planarity is a common feature in substituted nitrobenzene (B124822) derivatives and is influenced by packing forces within the crystal lattice. mdpi.com

Intermolecular Interactions in the Solid State

The stability of the crystal structure of 1-chloro-2-methyl-4-nitrobenzene is maintained through a network of non-covalent interactions, which dictate the packing of molecules in the solid state.

Examination of π-Stacking and Halogen Bonding Interactions

The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netmdpi.comdoaj.org These stacking interactions result in a centroid-to-centroid distance of 3.719(4) Å between parallel rings. mdpi.com

In addition to hydrogen bonding and π-stacking, short Cl···O contacts are observed, with a distance of 3.215(3) Å. mdpi.com These interactions, which can be considered a form of halogen bonding, link the molecules into chains. mdpi.comresearchgate.net The interplay of these various intermolecular forces, including C–H···O hydrogen bonds, π-π stacking, and Cl···O contacts, results in a complex three-dimensional network that defines the crystal architecture. researchgate.netmdpi.com

Advanced Solution-State Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene rely on a combination of advanced spectroscopic methods. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of all protons and carbons in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons. The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~8.20 | d | ~2.5 |

| H-5 | ~8.00 | dd | ~8.5, 2.5 |

| H-6 | ~7.60 | d | ~8.5 |

| -OCH₂- | ~4.60 | s | - |

| -OCH₃ | ~3.50 | s | - |

The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded, appearing as a doublet due to coupling with H-5.

The proton at position 5 (H-5) will likely appear as a doublet of doublets, resulting from coupling with both H-6 (ortho coupling) and H-3 (meta coupling).

The proton at position 6 (H-6) is anticipated to be a doublet due to ortho coupling with H-5.

The methylene (-OCH₂-) and methyl (-OCH₃) protons of the methoxymethyl group are expected to appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

The predicted ¹³C NMR chemical shifts for this compound are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-Cl) | ~135 |

| C-2 (C-CH₂OCH₃) | ~138 |

| C-3 | ~124 |

| C-4 (C-NO₂) | ~148 |

| C-5 | ~128 |

| C-6 | ~130 |

| -CH₂- | ~72 |

| -OCH₃ | ~58 |

The carbon atom attached to the nitro group (C-4) is expected to have the largest chemical shift due to the strong deshielding effect of the nitro group.

The carbons bonded to the chlorine (C-1) and the methoxymethyl group (C-2) will also exhibit downfield shifts.

The remaining aromatic carbons (C-3, C-5, C-6) will appear at intermediate chemical shifts.

The aliphatic carbons of the methoxymethyl group (-CH₂- and -OCH₃) will have the smallest chemical shifts, appearing in the upfield region of the spectrum.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈ClNO₃), the exact mass can be calculated and compared with the experimentally determined value for confirmation.

The nominal molecular weight of this compound is 201.61 g/mol . researchgate.net High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the molecular formula.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, yielding a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information. The expected fragmentation pattern for this compound would likely involve the following key fragmentations:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of approximately 170.

Loss of the methoxymethyl group (-CH₂OCH₃): This would lead to a fragment ion with an m/z of around 156.

Loss of the nitro group (-NO₂): This fragmentation would produce a significant peak at an m/z of approximately 155.

Cleavage of the C-Cl bond: The loss of a chlorine radical would result in a fragment at an m/z of about 166.

The presence of the chlorine atom would also be indicated by the characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).

The table below summarizes the predicted major fragment ions in the mass spectrum of this compound.

| Fragment Ion | Predicted m/z |

| [M]⁺ | 201/203 |

| [M - OCH₃]⁺ | 170/172 |

| [M - CH₂OCH₃]⁺ | 156/158 |

| [M - NO₂]⁺ | 155/157 |

| [M - Cl]⁺ | 166 |

The combination of high-resolution NMR and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound.

Environmental Transformation Pathways of 1 Chloro 2 Methoxymethyl 4 Nitrobenzene

Biodegradation Studies

Biodegradation involves the breakdown of organic compounds by microorganisms. The structural features of 1-Chloro-2-(methoxymethyl)-4-nitrobenzene, including the chloro, methoxymethyl, and nitro groups attached to a benzene (B151609) ring, influence its susceptibility to microbial attack.

The microbial degradation of chloronitroaromatic compounds can proceed through several mechanisms, primarily involving the reduction of the nitro group or oxidative pathways. Studies on related compounds like 1-chloro-4-nitrobenzene have identified specific bacterial strains capable of utilizing them as a source of carbon, nitrogen, and energy.

One key mechanism is the initial reduction of the nitro group. Under anaerobic conditions, bacteria can reduce the nitro group to a hydroxylamino intermediate, which can then undergo a Bamberger rearrangement to form aminophenols. For instance, a bacterial strain from the Comamonadaceae family has been shown to transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol. nih.govnih.govresearchgate.net This initial reductive step is a common strategy employed by various bacteria to detoxify and metabolize nitroaromatic compounds. nih.gov

Another pathway involves the complete reduction of the nitro group to an amino group, forming the corresponding chloroaniline. Several Pseudomonas species are known to reduce mononitro compounds to anilines under aerobic conditions. nih.gov The presence of the methoxymethyl group at the ortho position in this compound may influence the enzymatic accessibility and the preferred metabolic route.

Oxidative degradation pathways are also possible, where dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov The subsequent cleavage of the aromatic ring would then lead to intermediates that can enter central metabolic pathways.

Table 1: Microbial Strains and Degradation Mechanisms for Structurally Similar Compounds

| Compound | Microorganism | Degradation Mechanism | Key Enzymes (Putative) | Reference |

| 1-Chloro-4-nitrobenzene | Comamonadaceae strain LW1 | Partial reduction of nitro group, Bamberger rearrangement | Nitroreductase | nih.govnih.govresearchgate.net |

| 1-Chloro-4-nitrobenzene | Pseudomonas sp. | Complete reduction of nitro group to aniline (B41778) | Nitroreductase | nih.gov |

| Nitroaromatic Compounds | Various Bacteria | Dioxygenation and elimination of nitro group | Dioxygenase | nih.gov |

The identification of metabolites is crucial for elucidating the biodegradation pathway. For 1-chloro-4-nitrobenzene, several key metabolites have been identified in laboratory studies.

Under anaerobic conditions, the primary metabolite formed by Comamonadaceae strain LW1 is 2-amino-5-chlorophenol . nih.govnih.govresearchgate.net In the presence of oxygen, this intermediate can be further transformed. One observed product is 5-chloropicolinic acid . nih.govnih.govresearchgate.net The formation of these metabolites indicates a pathway involving initial nitro group reduction followed by ring cleavage.

In other microbial systems, the complete reduction of 1-chloro-4-nitrobenzene leads to the formation of 4-chloroaniline . nih.gov This compound can sometimes be further acetylated to form N-acetyl-4-chloroaniline. nih.gov

For this compound, it is plausible that analogous metabolites could be formed. The initial reduction of the nitro group could lead to the formation of 2-amino-5-chloro-6-(methoxymethyl)phenol or 4-chloro-3-(methoxymethyl)aniline, depending on the specific enzymatic machinery of the degrading microorganisms. Further degradation of these primary metabolites would likely involve ring cleavage and subsequent metabolism.

Table 2: Identified Metabolites from the Biodegradation of 1-Chloro-4-nitrobenzene

| Parent Compound | Metabolite | Condition | Reference |

| 1-Chloro-4-nitrobenzene | 2-amino-5-chlorophenol | Anaerobic | nih.govnih.govresearchgate.net |

| 1-Chloro-4-nitrobenzene | 5-chloropicolinic acid | Aerobic (from intermediate) | nih.govnih.govresearchgate.net |

| 1-Chloro-4-nitrobenzene | 4-chloroaniline | Aerobic | nih.gov |

| 1-Chloro-4-nitrobenzene | N-acetyl-4-chloroaniline | Aerobic | nih.gov |

Abiotic Chemical Degradation Processes

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment, particularly in aquatic systems and on soil surfaces.

Photolysis: Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to undergo photolysis. Studies on 4-chloronitrobenzene have shown that its photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO2) and UV light can lead to the formation of various intermediates. nih.gov

The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, which can lead to the displacement of the chlorine atom or the nitro group. Identified intermediates in the photodegradation of 4-chloronitrobenzene include 4-nitrophenol and 5-chloro-2-nitrophenol . nih.gov Ultimately, complete mineralization to carbon dioxide, water, chloride, and nitrate ions can occur under favorable conditions. nih.gov The presence of the methoxymethyl group in this compound could influence the rate and products of photolysis, potentially through steric effects or by providing an additional site for radical attack.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, the carbon-chlorine bond in aromatic compounds is resistant to hydrolysis under typical environmental pH and temperature conditions. Nitrobenzene (B124822) itself is not expected to undergo hydrolysis. Therefore, it is anticipated that hydrolysis would not be a significant transformation pathway for this compound in the environment.

Abiotic Reduction: In anoxic environments, such as saturated soils and sediments, abiotic reduction can be a significant transformation pathway for nitroaromatic compounds. For example, p-chloronitrobenzene can be reduced to p-chloroaniline by naturally occurring minerals like green rust. nih.gov This process involves the transfer of electrons from reduced iron species to the nitro group. It is conceivable that this compound could undergo a similar abiotic reduction to form 4-chloro-3-(methoxymethyl)aniline in such environments.

Table 3: Potential Abiotic Degradation Products of Chloronitrobenzenes

| Degradation Process | Parent Compound | Potential Product(s) | Conditions | Reference |

| Photolysis | 4-Chloronitrobenzene | 4-Nitrophenol, 5-Chloro-2-nitrophenol | UV light, TiO2 catalyst | nih.gov |

| Abiotic Reduction | p-Chloronitrobenzene | p-Chloroaniline | Anoxic, Green rust | nih.gov |

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes

Currently, 1-chloro-2-(methoxymethyl)-4-nitrobenzene is utilized as an intermediate in multi-step syntheses, such as the preparation of 2-methoxymethyl-1,4-benzenediamine. The existing synthetic pathways may involve traditional methods that are not optimized for sustainability or efficiency. Future research could focus on developing greener synthetic routes.

Key Research Objectives:

Alternative Starting Materials: Investigating the use of more environmentally benign starting materials and reagents.

Catalytic Methods: Exploring catalytic approaches to replace stoichiometric reagents, thereby reducing waste. This could include the use of solid acid catalysts for the methoxymethylation step or novel catalysts for the nitration of a suitable precursor.

Process Intensification: Research into continuous flow processes or microwave-assisted synthesis could lead to higher yields, shorter reaction times, and improved safety profiles.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, a key principle of green chemistry.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Current Approach (Presumed) | Proposed Sustainable Approach | Potential Advantages |

| Nitration | Use of mixed nitric and sulfuric acids | Solid acid catalysts or milder nitrating agents | Reduced acid waste, easier catalyst recovery |

| Methoxymethylation | Use of chloromethyl methyl ether (a potential carcinogen) | In situ generation of the methoxymethylating agent | Improved safety |

| Overall Process | Batch processing | Continuous flow synthesis | Better heat and mass transfer, improved scalability and safety |

Exploration of Novel Catalytic Transformations

The reactivity of this compound lends itself to a variety of catalytic transformations beyond its current documented use. The chloro and nitro groups are particularly amenable to catalysis.

Cross-Coupling Reactions: The aromatic chlorine atom could be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would enable the introduction of a wide range of substituents, leading to diverse molecular architectures.

Catalytic Reduction of the Nitro Group: While hydrogenation of the nitro group to an amine is a known transformation, research into selective catalytic reductions could yield other functional groups like hydroxylamines or azoxybenzenes. The choice of catalyst and reaction conditions would be crucial for achieving high selectivity.

C-H Activation: The methoxymethyl group and the aromatic ring itself present opportunities for C-H activation/functionalization, a rapidly developing field in organic synthesis. This could allow for the direct introduction of new functional groups without the need for pre-functionalized substrates.

Design of Advanced Materials Based on Derivatization

The derivatization of this compound could lead to the synthesis of novel molecules with applications in materials science. The diamine derivative, 2-methoxymethyl-1,4-benzenediamine, is a potential building block for high-performance polymers.

Polymer Synthesis: The aforementioned diamine can be used as a monomer for the synthesis of polyimides, polyamides, and other polymers. The methoxymethyl substituent could impart unique properties such as improved solubility or modified thermal characteristics.

Dyes and Pigments: The chromophoric nitro group and the potential for introducing various substituents through the chloro group make this scaffold a candidate for the development of new dyes and pigments.

Functional Materials: Derivatization could lead to compounds with interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry can provide valuable insights into the electronic structure and reactivity of this compound, guiding future experimental work.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of nucleophilic aromatic substitution at the chlorine-bearing carbon and the catalytic reduction of the nitro group. This would help in optimizing reaction conditions and catalyst design.

Prediction of Properties: Theoretical calculations can predict various properties of derivatives of this compound, such as their absorption and emission spectra, redox potentials, and thermal stability. This can aid in the rational design of new materials with desired functionalities.

Substituent Effects: A systematic computational study on the effect of the methoxymethyl group on the reactivity of the chloro and nitro groups, in comparison to other substituents, would provide a deeper understanding of the structure-reactivity relationships in this class of compounds.

Q & A

Q. Key Considerations :

- Monitor reaction progression via TLC or HPLC to avoid over-nitration.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can contradictory yields in nitration steps be resolved?

Answer:

Discrepancies arise from competing meta/para nitration pathways. To optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.